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molecular formula C11H11BrO5 B8518947 Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate

Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate

Cat. No. B8518947
M. Wt: 303.11 g/mol
InChI Key: MXHJFKREKDVVAV-UHFFFAOYSA-N
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Patent
US07582766B2

Procedure details

Methyl 4-carboxymethyl-2-methoxybenzoate 10c (12.7 g, 0.0567 mol) was dissolved in glacial AcOH (100 mL) and bromine (3.2 mL, 0.0624 mol, 1.1 eq) was added drop wise via a syringe, while maintaining the internal temperature between 20-25° C. After stirring for 4 h at RT, the AcOH was evaporated and the orange oil co-evaporated twice with toluene to give an orange solid. This material was triturated with CH2Cl2 and some of the precipitated product was removed by filtration. The rest of the product which remained in the filtrate was then concentrated, loaded on a silica gel column and eluted with 1% AcOH in EtOAc:hexane (6:4 ratio). The product was further purified by a second chromatography and re-crystallization from EtOAc:hexane to give pure methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate as white solid 10d (total amount 9 g, 52% yield).
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7]([O:15][CH3:16])[CH:6]=1)([OH:3])=[O:2].[Br:17]Br.CCCCCC>CC(O)=O>[Br:17][C:14]1[C:5]([CH2:4][C:1]([OH:3])=[O:2])=[CH:6][C:7]([O:15][CH3:16])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
C(=O)(O)CC1=CC(=C(C(=O)OC)C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 4 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the AcOH was evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
This material was triturated with CH2Cl2
CUSTOM
Type
CUSTOM
Details
some of the precipitated product was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
WASH
Type
WASH
Details
eluted with 1% AcOH in EtOAc:hexane (6:4 ratio)
CUSTOM
Type
CUSTOM
Details
The product was further purified by a second chromatography and re-crystallization from EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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